Diterpene glycosides
Diterpene glycosides are a class of complex natural compounds that consist of diterpenoids linked to sugar molecules through glycosidic bonds. These secondary metabolites are widely found in plants and play crucial roles in defense against herbivores, pathogens, and environmental stresses. Structurally diverse, they exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.
Diterpene glycosides are characterized by their rigid diterpenoid skeleton and variable sugar moieties that confer unique chemical properties. Common examples include the phytotoxic cardenolides found in members of the Asteraceae family, which have cardiac glycoside activity, and the cytotoxic dolastatins from marine mollusks.
Due to their potential therapeutic applications, diterpene glycosides are increasingly being studied for use as natural drugs. However, their structural complexity presents significant challenges in isolation, purification, and chemical synthesis. Nonetheless, advancements in analytical techniques and computational chemistry continue to facilitate the study of these compounds, paving the way for new discoveries and innovations.
These compounds not only contribute significantly to our understanding of plant biochemistry but also hold promise as valuable sources for drug discovery and development.

Structure | Chemical Name | CAS | MF |
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Neoandrographolide | 27215-14-1 | C26H40O8 |
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Dulcoside A | 64432-06-0 | C38H60O17 |
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Carboxyatractyloside tripotassium | 77228-71-8 | C31H46O18S2 |
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Stevioside | 57817-89-7 | C38H60O18 |
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Rebaudioside I | 1220616-34-1 | C50H80O28 |
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Rebaudioside B | 58543-17-2 | C38H60O18 |
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Darutoside | 59219-65-7 | C26H44O8 |
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Rebaudioside D | 63279-13-0 | C50H80O28 |
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Rebaudioside N | 1220616-46-5 | C56H90O32 |
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Saikosaponin G | 99365-19-2 | C26H38O9 |
Related Literature
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1. Back cover
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Quanquan Zhang,Guoe Cheng,Hanzhong Ke,Xunjin Zhu,Nianyong Zhu,Wai-Yeung Wong,Wai-Kwok Wong RSC Adv., 2015,5, 22294-22299
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Gokhan Demirel,Esra Babur Analyst, 2014,139, 2326-2331
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4. E,Z-Stereodivergent synthesis of N-tosyl α,β-dehydroamino esters via a Mukaiyama–Michael addition†Miguel Espinosa,Andrea García-Ortiz,Gonzalo Blay,Luz Cardona,M. Carmen Muñoz,José R. Pedro RSC Adv., 2016,6, 15655-15659
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5. Notes
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Appolinary Kamuhabwa,Patrizia Agostinis,Bisan Ahmed,Willy Landuyt,Ben Van Cleynenbreugel,Hein Van Poppel,Peter de Witte Photochem. Photobiol. Sci., 2004,3, 772-780
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Jonathan P. McNamara,Ian H. Hillier Phys. Chem. Chem. Phys., 2007,9, 2362-2370
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